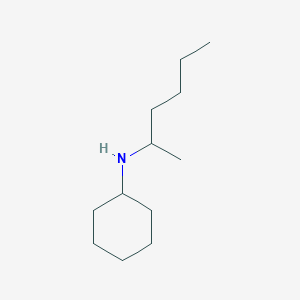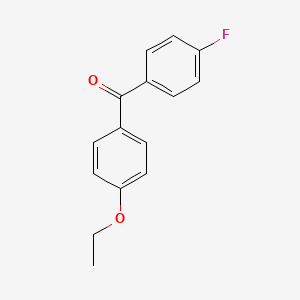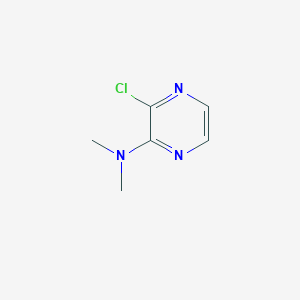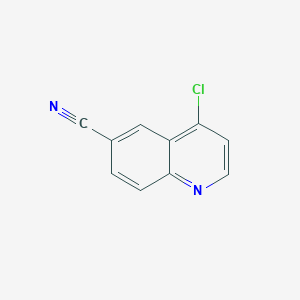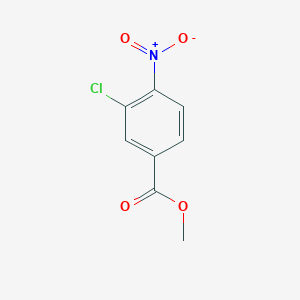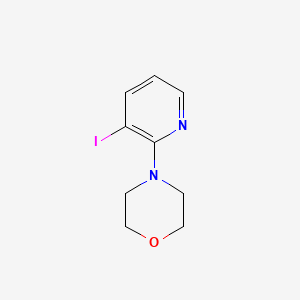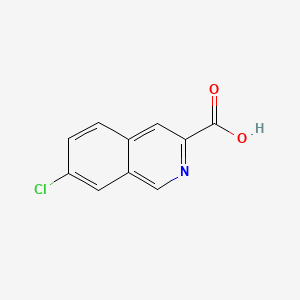
7-Chloroisoquinoline-3-carboxylic acid
概要
説明
7-Chloroisoquinoline-3-carboxylic acid is a synthetic organic compound . It has the empirical formula C10H6ClNO2 and a molecular weight of 207.61 .
Molecular Structure Analysis
The molecular structure of 7-Chloroisoquinoline-3-carboxylic acid consists of a chloroisoquinoline core with a carboxylic acid group attached at the 3-position . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis
7-Chloroisoquinoline-3-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 and is stored at room temperature .科学的研究の応用
Photodegradation of Herbicides
7-Chloroisoquinoline-3-carboxylic acid has been studied in the context of photodegradation of herbicides. Pinna and Pusino (2012) investigated its photodegradation in aqueous solutions under various irradiation wavelengths, highlighting its potential environmental implications (Pinna & Pusino, 2012).
Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Bhatt and Agrawal (2010) synthesized derivatives through microwave-irradiated methods, finding them effective against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).
Antioxidative or Prooxidative Effects
Liu et al. (2002) studied the antioxidative and prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which can be synthesized from 7-Chloroisoquinoline-3-carboxylic acid, on erythrocyte hemolysis. This study provided insights into the compound's potential in medicinal chemistry (Liu, Han, Lin, & Luo, 2002).
Reaction with Isoquinoline Derivatives
Donati, Hung, and Prager (1990) explored the reaction of phthalide-3-carboxylic acid with isoquinoline derivatives, including 7-chloroisoquinoline, revealing aspects of its chemical reactivity and potential for synthesis of novel compounds (Donati, Hung, & Prager, 1990).
Synthesis and Antibacterial Properties
Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives starting from a compound similar to 7-Chloroisoquinoline-3-carboxylic acid, demonstrating their significant antibacterial properties (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 7-Chloroisoquinoline-3-carboxylic acid are not mentioned in the search results, it’s worth noting that the compound has potential applications in various fields of research and industry . Further studies could explore its antibacterial properties and potential as an HIV-1 integrase inhibitor .
特性
IUPAC Name |
7-chloroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXONRGTPXMCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591224 | |
| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinoline-3-carboxylic acid | |
CAS RN |
234098-55-6 | |
| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

